7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate is an organosilicon compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro(dimethyl)silyl group attached to a diazoniohept-en-olate backbone. It is used in various scientific research applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate typically involves the reaction of chloro(dimethyl)silane with a suitable diazonium salt under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and efficiency, with continuous monitoring of reaction parameters. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: It can be reduced to form corresponding silanes.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or toluene, under controlled temperature and pressure .
Major Products Formed
The major products formed from these reactions include siloxanes, silanes, and various substituted organosilicon compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound is used in the modification of biomolecules for various biochemical studies.
Wirkmechanismus
The mechanism of action of 7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate involves the interaction of the chloro(dimethyl)silyl group with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The diazoniohept-en-olate backbone plays a crucial role in stabilizing the reactive intermediates formed during these interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- Chloro(dimethyl)thexylsilane
- Chloro(dimethyl)octadecylsilane
- Chlorodimethylphenethylsilane
Uniqueness
7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate is unique due to its specific combination of a chloro(dimethyl)silyl group and a diazoniohept-en-olate backbone. This unique structure imparts distinct reactivity and stability, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
646450-15-9 |
---|---|
Molekularformel |
C9H17ClN2OSi |
Molekulargewicht |
232.78 g/mol |
IUPAC-Name |
7-[chloro(dimethyl)silyl]-1-diazoheptan-2-one |
InChI |
InChI=1S/C9H17ClN2OSi/c1-14(2,10)7-5-3-4-6-9(13)8-12-11/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
XLWAYCICRJYOAH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCCCCC(=O)C=[N+]=[N-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.